5-Chloro-N1,6-dimethylbenzene-1,2-diamine
Overview
Description
Chemical Reactions Analysis
5-Chloro-N1,6-dimethylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom.
Common reagents and conditions for these reactions are not extensively detailed in the available literature .
Scientific Research Applications
5-Chloro-N1,6-dimethylbenzene-1,2-diamine is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in pharmaceutical testing and other chemical analyses.
Biology: The compound may be used in biological research to study its effects on different biological systems.
Medicine: While not used directly in medicine, it can be part of research studies aimed at understanding its potential therapeutic effects.
Industry: It is used in industrial research to develop new materials and chemical processes
Mechanism of Action
Comparison with Similar Compounds
5-Chloro-N1,6-dimethylbenzene-1,2-diamine can be compared with other similar compounds, such as:
N,N-Dimethyl-o-phenylenediamine: This compound has a similar structure but lacks the chlorine atom.
5-Chloro-N1,4-dimethylbenzene-1,2-diamine: This compound is similar but has a different substitution pattern on the benzene ring.
Properties
IUPAC Name |
4-chloro-2-N,3-dimethylbenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGHXJCEMXXJSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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